molecular formula C11H12N2O B1393745 2-(Cyclobutylmethoxy)nicotinonitrile CAS No. 1235440-28-4

2-(Cyclobutylmethoxy)nicotinonitrile

Cat. No. B1393745
CAS RN: 1235440-28-4
M. Wt: 188.23 g/mol
InChI Key: NHEAGMUCUMTRLB-UHFFFAOYSA-N
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Description

2-(Cyclobutylmethoxy)nicotinonitrile, also known as CBMN, is a chemical compound that has a wide range of applications in scientific research. It is a derivative of nicotinonitrile and can be synthesized from a variety of starting materials. CBMN has been used in research studies related to drug development and metabolic pathways, among other applications.

Scientific Research Applications

Luminescent Properties

2-Methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, a derivative of nicotinonitrile, has been studied for its potential as a blue light-emitting material. The compound displayed promising absorption and fluorescence properties, and exhibited a positive solvatochromic effect, indicating its utility in photophysical applications (Ahipa, Kamath, Kumar, & Adhikari, 2014).

Cytotoxicity and Anticancer Potential

New series of nicotinonitrile and furo[2,3-b]pyridine derivatives have been synthesized and evaluated for cytotoxicity against various tumor cell lines. Certain derivatives exhibited significant cytotoxicity, suggesting the potential of nicotinonitrile derivatives in developing anticancer agents (Ibrahim et al., 2018).

Corrosion Inhibition

Nicotinonitrile derivatives have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. The compounds showed high inhibition efficiency, suggesting their utility in industrial applications to protect metals from corrosion (Singh et al., 2016).

Solar Cell Efficiency

A derivative of nicotinonitrile was synthesized and investigated for its photovoltaic performances in dye-sensitized solar cells. The study demonstrated improved efficiency of the solar cells when the compound was used as a co-sensitizer dye, highlighting its potential in enhancing solar cell technology (Hemavathi et al., 2019).

Molecular Docking and Pharmaceutical Applications

Nicotinonitrile derivatives have been used as scaffolds to develop novel antineoplastic agents. These compounds were synthesized and evaluated against different cancer cell lines, showing potential cytotoxic effects. This highlights the role of nicotinonitrile derivatives in pharmaceutical research and drug development (El‐sayed, Elsayed, & Amr, 2021).

Antimicrobial and Antioxidant Activities

Nicotinonitrile derivatives have been evaluated for their antimicrobial and antioxidant activities. The compounds showed significant activity against a panel of bacterial strains and exhibited promising antioxidant activities. This suggests the potential of these derivatives in developing new antimicrobial and antioxidant agents (Al-Hazmy et al., 2022).

Molluscicidal Activity

Nicotinonitrile derivatives were designed and synthesized to assess their molluscicidal activity against land snails. The study revealed that certain derivatives had a significant toxic effect on the snails, indicating their potential as molluscicidal agents (Maaroof et al., 2022).

Mechanism of Action

Target of Action

The primary target of 2-(Cyclobutylmethoxy)nicotinonitrile, also known as CBMN, is involved in DNA metabolism . This suggests that the compound interacts with the DNA or related enzymes in the cell.

Mode of Action

It is known to affect dna metabolism . This could mean that CBMN interacts with enzymes involved in DNA replication, repair, or transcription, leading to changes in these processes.

Result of Action

The molecular and cellular effects of CBMN’s action are likely related to its impact on DNA metabolism

properties

IUPAC Name

2-(cyclobutylmethoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-10-5-2-6-13-11(10)14-8-9-3-1-4-9/h2,5-6,9H,1,3-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEAGMUCUMTRLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=C(C=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclobutylmethoxy)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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